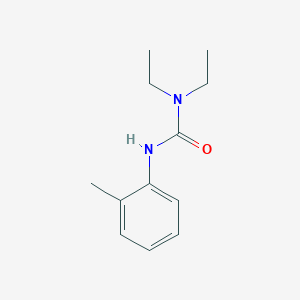
4,4'-Methylenebis(N-(4-(diethylamino)benzylidene)aniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) is a complex organic compound with the molecular formula C35H40N4 and a molecular weight of 516.736 g/mol . This compound is known for its unique structure, which includes two diethylamino groups attached to benzylidene aniline moieties, connected by a methylene bridge. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) typically involves the condensation reaction between 4-diethylaminobenzaldehyde and 4,4’-methylenedianiline . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) are not well-documented, the general approach involves large-scale condensation reactions similar to those used in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the manufacture of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) involves its interaction with various molecular targets and pathways. The compound’s diethylamino groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to alterations in their structure and function. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(N-(4-(dimethylamino)benzylidene)aniline): Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Methylenebis(N-(3,4-(methylenedioxy)benzylidene)aniline): Contains methylenedioxy groups, leading to different chemical and biological properties.
4,4’-Methylenebis(N-(2-chloro-4-(dimethylamino)benzylidene)aniline): Substituted with chlorine, affecting its reactivity and applications.
属性
分子式 |
C35H40N4 |
|---|---|
分子量 |
516.7 g/mol |
IUPAC 名称 |
4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]methyl]phenyl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C35H40N4/c1-5-38(6-2)34-21-13-30(14-22-34)26-36-32-17-9-28(10-18-32)25-29-11-19-33(20-12-29)37-27-31-15-23-35(24-16-31)39(7-3)8-4/h9-24,26-27H,5-8,25H2,1-4H3 |
InChI 键 |
DICZFIXAAVZNIL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




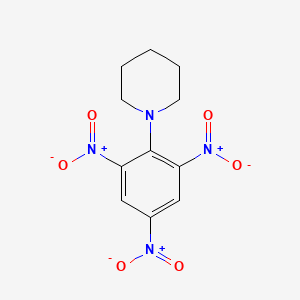
![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
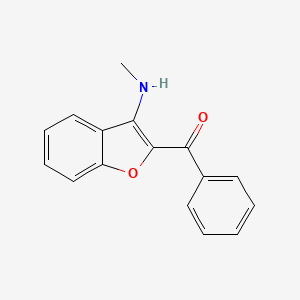

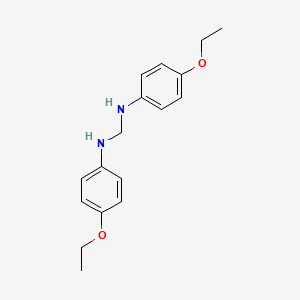
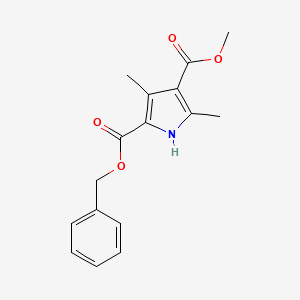


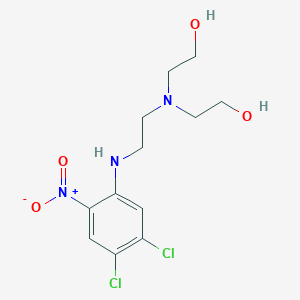
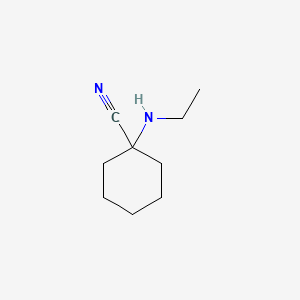
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)
